An In-depth Technical Guide to 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride (CAS 1341996-10-8)
An In-depth Technical Guide to 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride (CAS 1341996-10-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific hydrochloride salt, this guide synthesizes information from its core chemical structure, related analogues, and established synthetic methodologies to offer valuable insights for its application in research and development.
Introduction: The Role of Fluorinated Pyridines in Drug Discovery
Fluorine-containing molecules are increasingly prevalent in the pharmaceutical landscape, with fluorination being a key strategy to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The pyridine scaffold, a common motif in bioactive compounds, when combined with fluorine, offers a versatile platform for developing novel therapeutics. 2-Aminopyridine derivatives, in particular, are recognized as important intermediates in the synthesis of a wide range of biologically active molecules.[1] The introduction of an aminoethoxy side chain, as seen in 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride, can further modulate the compound's physicochemical properties, such as solubility and its ability to form hydrogen bonds, which is crucial for target engagement.
Physicochemical Properties
Detailed experimental data for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride is not extensively reported. However, based on the analysis of its constituent parts—the 2-amino-3-fluoropyridine core and the aminoethoxy side chain—we can infer a set of expected properties.
| Property | Value/Information | Source/Basis |
| CAS Number | 1341996-10-8 | [2] |
| Molecular Formula | C₇H₁₁ClFN₂O | Inferred from structure |
| Molecular Weight | 193.63 g/mol | Inferred from structure |
| Appearance | Likely a white to off-white solid | Based on related compounds[3] |
| Melting Point | Not available. The parent compound, 2-Amino-3-fluoropyridine, has a melting point of 41-45 °C. The hydrochloride salt is expected to have a significantly higher melting point. | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and DMSO. | The hydrochloride salt form generally increases aqueous solubility. |
| pKa | Not available. The pyridine nitrogen and the primary amine of the aminoethoxy group are basic centers. |
Synthesis and Mechanistic Insights
A potential synthetic pathway is outlined below:
Caption: Proposed synthetic workflow for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride.
Experimental Protocol Considerations:
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Synthesis of the 2-Amino-3-fluoropyridine Core: A patented method involves the ammonolysis of 2,3-difluoro-5-chloropyridine followed by a reduction reaction.[5] This multi-step process provides a route to the key intermediate.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 3-position and a leaving group (e.g., chlorine) at the 2-position of the pyridine ring are crucial for a successful SNAr reaction. The electron-withdrawing nature of the fluorine atom activates the ring towards nucleophilic attack. A general procedure for a similar reaction involves reacting 2-chloropyridine with 2-aminoethanol in the presence of a strong base like sodium hydride in an anhydrous solvent such as dioxane, followed by heating to reflux.[6]
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Salt Formation: The final step would involve treating the free base, 2-(2-Aminoethoxy)-3-fluoropyridine, with a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt.
Applications in Research and Drug Development
While specific applications for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride are not widely documented, its structural motifs suggest significant potential in medicinal chemistry.
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As a Building Block: This compound serves as a versatile building block for introducing a fluorinated amino-alkoxy pyridine moiety into larger molecules. The primary amine offers a reactive handle for amide bond formation, reductive amination, and other derivatizations.
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Kinase Inhibitors: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The specific substitution pattern of this compound could be explored for developing novel inhibitors targeting various kinases implicated in cancer and other diseases.
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Central Nervous System (CNS) Agents: The pyridine ring is a well-known privileged scaffold for CNS-active compounds. The physicochemical properties imparted by the fluoro and aminoethoxy groups could be beneficial for brain penetration and targeting CNS receptors.
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Antimicrobial and Antiviral Agents: Pyridine derivatives have a long history in the development of antimicrobial and antiviral drugs. This compound could serve as a starting point for the synthesis of new agents in this therapeutic area.
The parent compound, 2-amino-3-fluoropyridine, is a known reagent in the synthesis of potent sigma-1 receptor antagonists and mu opioid receptor agonists for treating neuropathic pain.[4] It is also used to create bicyclic heterocycles like imidazopyridines for active pharmaceutical ingredients.[4] These applications of the core structure highlight the potential therapeutic areas for derivatives of 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride.
Safety and Handling
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General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: Related aminopyridines are known to be toxic if swallowed or in contact with skin.[1] Assume this compound has similar toxicological properties.
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First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Spectral Data Analysis
No specific spectral data for 2-(2-Aminoethoxy)-3-fluoropyridine hydrochloride has been found in the public domain. However, the expected spectral characteristics can be predicted based on its structure.
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1H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring, as well as the methylene protons of the ethoxy chain and the amine protons. The coupling patterns of the pyridine protons would be influenced by the fluorine atom.
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13C NMR: The carbon spectrum would show distinct signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the aminoethoxy side chain would also be present.
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19F NMR: A single resonance would be expected for the fluorine atom on the pyridine ring. The chemical shift would be indicative of its electronic environment.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₇H₉FN₂O, MW: 156.16)[2] and potentially a fragment corresponding to the loss of the aminoethoxy group.
References
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- Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
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- Eureka | Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- ResearchGate. (n.d.). Synthesis of 2-amino-5-fluoropyridine.
- Garg Lab - UCLA. (n.d.).
- Wikipedia. (n.d.). 2-Aminopyridine.
- Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine).
- PubChem. (n.d.). Pyridine derivatives, their pharmaceutical compositions, their use for the preparation of medicaments of therapeutic or preventive value and process for their preparation.
- GalChimia. (2020, December 4). Easy Access to 2-Aminopyridines.
- PubChem. (n.d.).
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- PMC. (2026, January 22).
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- ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF.
- Ossila. (n.d.). 2-Amino-3-fluoropyridine | CAS Number 21717-95-3.
- Fisher Scientific. (n.d.).
- Thermo Fisher Scientific. (n.d.). 2-Amino-3-fluoropyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals.
- PubChem. (n.d.). 2-Fluoropyridine | C5H4FN | CID 9746.
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